molecular formula C23H20ClFN4O2 B14105606 N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

Cat. No.: B14105606
M. Wt: 438.9 g/mol
InChI Key: YNNPLVVQFONVBP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both chlorophenyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolopyrazine core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using 4-fluorophenylboronic acid and a palladium catalyst in a Suzuki coupling reaction.

    Final amide formation: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features. It could be explored for activity against various biological targets, including enzymes and receptors.

    Biological Studies: The compound can be used as a tool to study the biological pathways and mechanisms involving pyrazolopyrazine derivatives.

    Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl and fluorophenyl groups suggests that the compound may bind to hydrophobic pockets within proteins, potentially inhibiting their activity. The pyrazolopyrazine core may also interact with nucleophilic sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide: shares structural similarities with other pyrazolopyrazine derivatives, such as:

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups in this compound may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20ClFN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C23H20ClFN4O2/c24-18-5-1-16(2-6-18)9-11-26-22(30)10-12-28-13-14-29-21(23(28)31)15-20(27-29)17-3-7-19(25)8-4-17/h1-8,13-15H,9-12H2,(H,26,30)

InChI Key

YNNPLVVQFONVBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)Cl

Origin of Product

United States

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